molecular formula C12H10N4 B2677098 2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile CAS No. 906214-79-7

2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile

Cat. No.: B2677098
CAS No.: 906214-79-7
M. Wt: 210.24
InChI Key: JKRJFBGOHOQISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile is a chemical compound with the molecular formula C12H10N4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyridine and nicotinonitrile moieties, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile typically involves the reaction of 3-pyridinemethanamine with 2-chloronicotinonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile can be compared with other similar compounds, such as:

  • 2-[(Pyridin-2-ylmethyl)amino]nicotinonitrile
  • 2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile
  • 2-[(Pyridin-3-ylmethyl)amino]benzonitrile

These compounds share similar structural features but differ in the position of the pyridine ring or the nature of the nitrile group. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-(pyridin-3-ylmethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-7-11-4-2-6-15-12(11)16-9-10-3-1-5-14-8-10/h1-6,8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRJFBGOHOQISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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